Pentyl 2,3-dichloropropanoate
Description
Pentyl 2,3-dichloropropanoate (CAS 48-152-0) is a chlorinated ester derived from 2,3-dichloropropanoic acid and pentanol. Structurally, it consists of a pentyl group esterified to a propanoic acid backbone with chlorine substituents at the 2- and 3-positions. This compound is part of a broader class of halogenated esters, which are often used as solvents, chemical intermediates, or plasticizers.
Properties
CAS No. |
89876-47-1 |
|---|---|
Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
pentyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-5-12-8(11)7(10)6-9/h7H,2-6H2,1H3 |
InChI Key |
AGXZEEWUNWRXLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 2,3-dichloropropanoate can be synthesized through the esterification reaction between pentanol and 2,3-dichloropropanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2,3-dichloropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanol and 2,3-dichloropropanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Hydrolysis: Pentanol and 2,3-dichloropropanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl 2,3-dichloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze ester bonds.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of pentyl 2,3-dichloropropanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, resulting in the release of pentanol and 2,3-dichloropropanoic acid. The molecular targets and pathways involved in this process depend on the specific esterase and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Properties of Pentyl 2,3-Dichloropropanoate and Analogues
Key Observations:
- Chlorination Position: Unlike dichloroacetate derivatives (e.g., Propyl dichloroacetate), this compound has chlorines on the propanoate chain, which may influence reactivity and toxicity.
- Alkyl Chain Length: Longer alkyl chains (e.g., pentyl vs.
Hazard and Toxicity Considerations
While direct toxicity data for this compound is absent in the provided evidence, insights can be drawn from related compounds:
- Chlorinated esters like this compound may require similar precautions due to shared halogenated properties.
- Safety Measures : For chlorinated hydrocarbons, the use of personal protective equipment (PPE) and enclosed transfer systems is recommended to minimize exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
